![molecular formula C15H11ClFN3O B2535178 2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide CAS No. 1396846-52-8](/img/structure/B2535178.png)
2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the intramembrane kinase domain of the TRKs, preventing their activation and subsequent downstream signal transduction .
Biochemical Pathways
Upon activation, TRKs trigger several downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and differentiation . This is achieved through the inhibition of TRKs and the disruption of their downstream signaling pathways .
Biochemical Analysis
Biochemical Properties
It is known that reactions at the benzylic position are very important for synthesis problems . The compound may interact with various enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyridine core and subsequent functionalization. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridine derivatives.
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chloro and fluoro substituents on the benzamide ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets. This helps in understanding its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties, making it a potential candidate for cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with promising pharmacological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are used in optical applications due to their tunable photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a therapeutic agent targeting tropomyosin receptor kinases.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O/c16-11-4-3-5-12(17)14(11)15(21)18-8-10-9-19-20-7-2-1-6-13(10)20/h1-7,9H,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSFVQKMBHZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2535096.png)
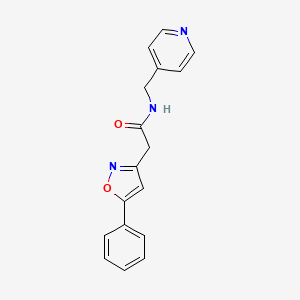
![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide](/img/structure/B2535101.png)
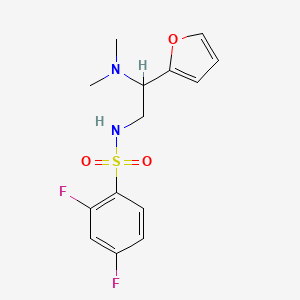
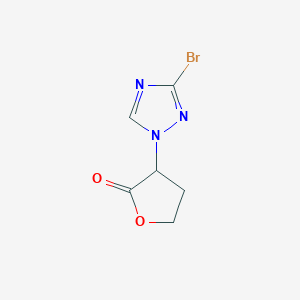

![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)
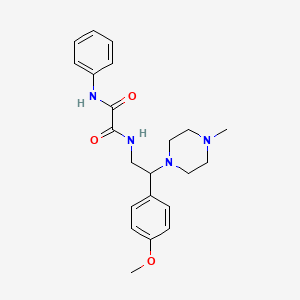
amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)
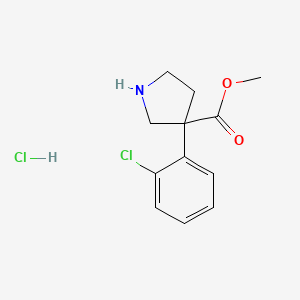
![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)
